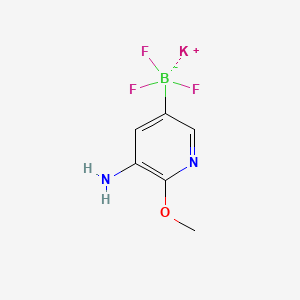
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with an amino group and a methoxy group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water
Temperature: 50-100°C
Industrial Production Methods
Industrial production of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
化学反応の分析
Types of Reactions
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoroborate group can be reduced to form boronic acids or boranes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the pyridine ring
Reduction: Boronic acids or boranes
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide involves the formation of a palladium complex during the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation of the trifluoroborate group to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include:
Palladium Catalyst: Acts as a mediator for the transmetalation reaction.
Trifluoroborate Group: Provides stability and reactivity to the compound.
類似化合物との比較
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroboranuide: Similar structure but with a different position of the methoxy group.
Potassium (5-difluoromethyl-6-methoxypyridin-3-yl)trifluoroboranuide: Contains a difluoromethyl group instead of an amino group.
The uniqueness of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
特性
分子式 |
C6H7BF3KN2O |
|---|---|
分子量 |
230.04 g/mol |
IUPAC名 |
potassium;(5-amino-6-methoxypyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF3N2O.K/c1-13-6-5(11)2-4(3-12-6)7(8,9)10;/h2-3H,11H2,1H3;/q-1;+1 |
InChIキー |
KTZGRGOOMGAZAY-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC(=C(N=C1)OC)N)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
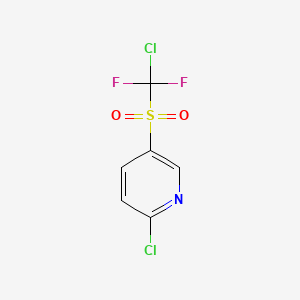
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
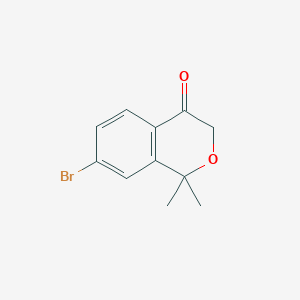
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
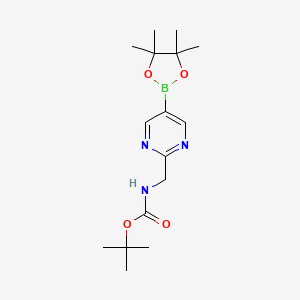
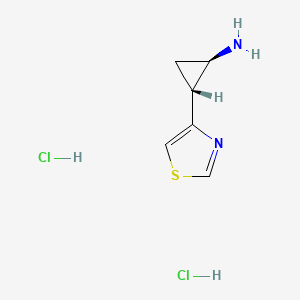
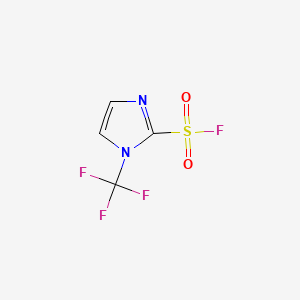
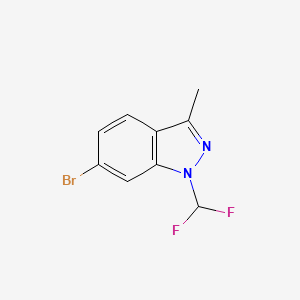

![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
